Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Overview
Description
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C17H18O4 and its molecular weight is 286.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate has been studied for its crystal structure. The compound displays a trans conformation between the phenyl group and the hydroxy group, and the structure is stabilized by weak intermolecular hydrogen bonds. This study provides insights into the molecular arrangement and potential applications in materials science (Kolev et al., 1995).
Photophysical Properties
Research has been conducted on derivatives of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate to explore their photophysical properties. These studies are crucial in understanding the luminescence properties of the compound, which could be relevant in the development of new materials and sensors (Kim et al., 2021).
Palladium-Catalyzed Annulation
Methyl 1-methylprop-2-ynyl carbonate, a related compound, reacts with benzene-1,2-diols in the presence of palladium catalysts, leading to the formation of dihydro-benzodioxines. This study is significant for understanding regioselectivity in organic synthesis, contributing to advancements in synthetic chemistry (Labrosse et al., 2003).
Nitroxide-Mediated Photopolymerization
A derivative of this compound has been proposed as a photoiniferter for nitroxide-mediated photopolymerization. This research could pave the way for new developments in polymer chemistry and material science (Guillaneuf et al., 2010).
Enantiomeric Separation
The enantiomeric separation of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid has been achieved using high-performance liquid chromatography. This is essential for pharmaceutical and biochemical applications where enantiomeric purity is crucial (Qiao Hong-mei, 2013).
Antifungal Activity
Novel trifluoroatrolactamide derivatives of 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides exhibit moderate antifungal activity. This research contributes to the development of new antifungal agents (Yang et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.
Properties
IUPAC Name |
methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLSLADXOJCBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441535 | |
Record name | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178306-47-3 | |
Record name | 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178306-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, α-hydroxy-β-methoxy-β-phenyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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